REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]([C:10]2[C:11](C([O-])=O)=[CH:12][C:13]3[C:18]([CH:19]=2)=[CH:17][C:16]([C:20]([O:22]C)=[O:21])=[CH:15][CH:14]=3)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].[OH2:28].[OH-].[Na+]>CO>[OH:28][C:11]1[C:10]([C:8]([NH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[O:9])=[CH:19][C:18]2[C:13](=[CH:14][CH:15]=[C:16]([C:20]([OH:22])=[O:21])[CH:17]=2)[CH:12]=1 |f:0.1,3.4|
|
Name
|
Sodium 3-phenylaminocarbonyl-6-methoxycarbonyl-2-naphthoate
|
Quantity
|
0.081 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC(=O)C=1C(=CC2=CC=C(C=C2C1)C(=O)OC)C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
8.13 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
by stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The reaction solution was freeze-dried
|
Type
|
DISSOLUTION
|
Details
|
the resultant solid was dissolved in water
|
Type
|
FILTRATION
|
Details
|
the deposited crystal was filtered
|
Type
|
CUSTOM
|
Details
|
The crystal was dried under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=CC=C(C=C2C=C1C(=O)NC1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.057 g | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |